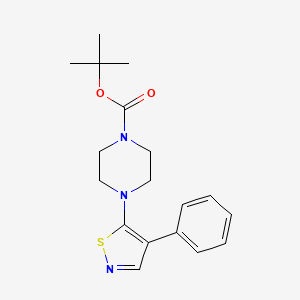

Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate is a piperazine-based compound functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 4-phenyl-1,2-thiazol-5-yl moiety. This structure combines a nitrogen-rich heterocycle (piperazine) with a thiazole ring substituted with a phenyl group, making it a versatile intermediate in medicinal chemistry and drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the thiazole-piperazine scaffold is often associated with biological activity, particularly in targeting enzymes or receptors in neurological and antimicrobial applications.

Properties

IUPAC Name |

tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-15(13-19-24-16)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRJSWYSTWIYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole in the presence of a palladium catalyst.

Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

Introduction of the Tert-butyl Carbamate Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate with structurally analogous piperazine derivatives, focusing on synthesis, stability, substituent effects, and biological relevance.

Key Observations :

- Synthetic Flexibility : The target compound shares synthetic pathways (e.g., coupling reactions) with analogues like C23 and trifluoromethyl-substituted derivatives. Palladium-catalyzed cross-couplings (Stille, Suzuki) are common for introducing aromatic/heteroaromatic groups.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce reactivity in subsequent substitutions compared to electron-donating groups (e.g., trifluoromethyl in ).

Stability and Degradation

- Target Compound : The Boc group confers stability under basic/neutral conditions but is susceptible to acidic cleavage. The thiazole ring’s aromaticity enhances thermal stability.

- Comparison: Compounds with oxazolidinone-triazole substituents (e.g., 1a and 1b in ) degrade in simulated gastric fluid due to hydrolytic cleavage of the oxazolidinone ring. Chloro-nitro derivatives (e.g., ) exhibit higher photochemical instability due to nitro group reactivity.

Physicochemical Properties

Biological Activity

Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound exhibits notable activity against various cancer cell lines by inhibiting cyclin-dependent kinase 9 (CDK9), which plays a crucial role in RNA polymerase II transcription. This inhibition leads to a decrease in the expression of the Mcl-1 anti-apoptotic protein, ultimately triggering apoptosis in human cancer cells and chronic lymphocytic leukemia (CLL) cells .

Anticancer Activity

Recent studies have shown that thiazole derivatives, including this compound, can effectively reduce cell viability in various cancer models. The structure-activity relationship (SAR) indicates that modifications in the thiazole moiety can enhance anticancer properties. For instance, compounds with specific substitutions on the thiazole ring demonstrated improved potency against different cancer cell lines, suggesting a pathway for optimizing therapeutic efficacy .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Thiazole derivatives have been investigated for their anticonvulsant activities. The presence of the thiazole moiety has been linked to significant anticonvulsant effects in animal models, indicating potential applications for treating epilepsy and other neurological disorders .

Table 1: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| CDK9 Inhibition | Triggers apoptosis in cancer cells | Reduces Mcl-1 expression |

| Anticancer Activity | Decreases cell viability in cancer models | Induces cell cycle arrest and apoptosis |

| Anticonvulsant Activity | Reduces seizure frequency | Modulates neurotransmitter release |

Example Case Studies

- Cancer Cell Lines : A study demonstrated that this compound significantly inhibited growth in several human cancer cell lines, including breast and lung cancers. The IC50 values indicated strong efficacy compared to standard chemotherapeutics .

- Seizure Models : In animal models of epilepsy, compounds related to this thiazole derivative exhibited significant protection against induced seizures, suggesting a mechanism involving modulation of GABAergic transmission .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Coupling of piperazine derivatives : Reacting tert-butyl piperazine-1-carboxylate with pre-synthesized 4-phenyl-1,2-thiazol-5-yl intermediates under nucleophilic substitution conditions.

Thiazole ring formation : Cyclization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide to form the thiazole moiety .

Protection/deprotection steps : The tert-butyloxycarbonyl (Boc) group is retained during synthesis to prevent side reactions .

- Critical Conditions :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves coupling efficiency .

- Temperature : Controlled heating (60–80°C) minimizes decomposition of thermally labile intermediates .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm confirm the tert-butyl group. Aromatic protons (δ 7.2–8.1 ppm) validate the phenyl-thiazole moiety .

- ¹³C NMR : Signals near 155–160 ppm indicate the carbonyl group of the Boc-protected piperazine .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Stretching bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-N) confirm key functional groups .

- High-Performance Liquid Chromatography (HPLC) : Retention time comparison with standards and >95% purity thresholds ensure minimal impurities .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Methodological Answer :

- Byproducts :

Incomplete Boc deprotection : Detected via LC-MS as lower molecular weight fragments .

Thiazole ring oxidation : Identified by HPLC peaks at shorter retention times and confirmed via mass spectrometry .

- Mitigation :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes polar/non-polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts transition states and energy barriers for cyclization and coupling steps, guiding solvent/catalyst selection .

- Molecular Dynamics Simulations : Models solvent effects on reaction kinetics, aiding in temperature optimization .

- Retrosynthetic Analysis : AI-driven platforms (e.g., ICSynth) propose alternative pathways with higher atom economy .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

- Methodological Answer :

- 2D NMR Techniques :

- HSQC/HMBC : Resolve ambiguous proton-carbon correlations, especially in overlapping aromatic regions .

- NOESY : Confirms spatial proximity of protons in sterically crowded regions (e.g., piperazine-thiazole junctions) .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry .

Q. How do modifications to the piperazine or thiazole moieties affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

Piperazine substitution : Replacing the Boc group with acetyl or tosyl groups alters lipophilicity and membrane permeability .

Thiazole functionalization : Introducing electron-withdrawing groups (e.g., -CF₃) enhances receptor binding affinity .

- In Vitro Assays :

- Enzyme inhibition : Measure IC₅₀ values against target kinases or proteases using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify potency .

Q. What advanced techniques characterize the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Profiling :

- Permeability : Caco-2 cell monolayers predict intestinal absorption .

- Metabolic Stability : Liver microsome assays identify cytochrome P450-mediated degradation .

- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions available for therapeutic action .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction yields?

- Methodological Answer :

- Error Source Identification :

Solvent effects : Simulated dielectric constants may not match experimental conditions .

Catalyst deactivation : Trace moisture or oxygen degrades palladium catalysts in coupling reactions .

- Iterative Optimization :

- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, solvent ratio) pinpoints optimal conditions .

- In Situ Monitoring : ReactIR tracks intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.